An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-2-pentanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dimethyl-2-pentanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key reactions are also included, alongside visual representations of reaction pathways and experimental workflows to support research and development activities.
Physical and Chemical Properties
2,3-Dimethyl-2-pentanol is a tertiary alcohol with the chemical formula C₇H₁₆O. It presents as a colorless to pale yellow clear liquid under standard conditions and is characterized by a fragrant odor. This compound is soluble in alcohol and miscible with most organic solvents, while its solubility in water is limited.[1]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of 2,3-Dimethyl-2-pentanol.
| Property | Value | Units | Notes |
| Molecular Weight | 116.20 | g/mol | |
| Boiling Point | 138.00 to 139.00 | °C | at 760.00 mm Hg |
| Melting Point | -30.45 | °C | (estimate) |
| Density | 0.818 - 0.828 | g/cm³ | |
| Refractive Index | 1.419 - 1.423 | at 20°C | |
| Vapor Pressure | 2.83 - 4.54 | mmHg | at 25°C |
| Flash Point | 42.30 | °C | (closed cup) |
| Water Solubility | 15,170 - 15,700 | mg/L | at 25°C |
| logP (o/w) | 1.957 | (estimate) |
Chemical Properties and Reactivity
As a tertiary alcohol, 2,3-Dimethyl-2-pentanol exhibits characteristic chemical reactivity. The presence of the hydroxyl group on a tertiary carbon atom influences its behavior in common organic reactions such as dehydration and oxidation.
Dehydration: 2,3-Dimethyl-2-pentanol readily undergoes acid-catalyzed dehydration to yield a mixture of alkenes. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a tertiary carbocation. Elimination of a proton from an adjacent carbon atom then leads to the formation of a double bond.
Oxidation: Tertiary alcohols, including 2,3-Dimethyl-2-pentanol, are resistant to oxidation under standard conditions using common oxidizing agents like acidified potassium dichromate(VI) solution.[4][5][6][7] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbonyl group.[4][5] Forcing conditions can lead to the cleavage of carbon-carbon bonds.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of 2,3-Dimethyl-2-pentanol. These protocols are based on established organic chemistry principles and may be adapted for specific laboratory conditions.
Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction
A common and effective method for the synthesis of 2,3-Dimethyl-2-pentanol is the Grignard reaction between 3-methyl-2-pentanone (B1360105) and methylmagnesium bromide.[8][9]
Materials:
-
(S)-3-Methyl-2-pentanone
-
Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Place a solution of (S)-3-methyl-2-pentanone in anhydrous diethyl ether into the flask.
-
Cool the flask in an ice bath.
-
Add the methylmagnesium bromide solution in diethyl ether to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of the ketone at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 2,3-Dimethyl-2-pentanol.
Acid-Catalyzed Dehydration of 2,3-Dimethyl-2-pentanol
This procedure describes the dehydration of 2,3-Dimethyl-2-pentanol to form a mixture of alkenes using a strong acid catalyst.
Materials:
-
2,3-Dimethyl-2-pentanol
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place 2,3-Dimethyl-2-pentanol in a round-bottom flask.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene products as they are formed. The boiling point of the alkenes will be lower than that of the starting alcohol.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acidic residue.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The final alkene product can be further purified by fractional distillation if necessary.
Oxidation of 2,3-Dimethyl-2-pentanol
This protocol serves to demonstrate the resistance of a tertiary alcohol to oxidation under standard conditions.
Materials:
-
2,3-Dimethyl-2-pentanol
-
Potassium dichromate(VI) solution
-
Dilute sulfuric acid
-
Test tubes
-
Water bath
Procedure:
-
In a test tube, prepare an oxidizing solution by adding a few drops of dilute sulfuric acid to a small amount of potassium dichromate(VI) solution. The solution should be orange.
-
Add a few drops of 2,3-Dimethyl-2-pentanol to the acidified potassium dichromate(VI) solution.
-
Gently warm the mixture in a hot water bath.
-
Observe any color change. In the case of a tertiary alcohol like 2,3-Dimethyl-2-pentanol, the orange color of the dichromate(VI) ion should persist, indicating that no oxidation has occurred.[4][5][6]
Visualizations
The following diagrams illustrate key processes related to 2,3-Dimethyl-2-pentanol.
Caption: Workflow for the synthesis and characterization of 2,3-Dimethyl-2-pentanol.
Caption: Acid-catalyzed dehydration mechanism of 2,3-Dimethyl-2-pentanol.
References
- 1. 2,3-dimethyl-2-pentanol, 4911-70-0 [thegoodscentscompany.com]
- 2. 2,3-dimethyl-2-pentanol [stenutz.eu]
- 3. 2,3-Dimethyl-2-pentanol | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. Reaction of (S)-3-methyl-2-pentanone with methyl magnesium bromide follow.. [askfilo.com]

